![molecular formula C13H14 B13796732 [(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene is an organic compound that features a cyclopentadiene ring substituted with a methyl group and a benzene ring attached via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene typically involves the alkylation of 3-methyl-1,3-cyclopentadiene with benzyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, forming a nucleophilic species that can attack the benzyl chloride, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the cyclopentadiene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated cyclopentane derivatives
Substitution: Halogenated or nitrated benzene derivatives
Applications De Recherche Scientifique
[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various chemical reactions, interacting with other molecules to form new bonds and structures. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions.
Comparaison Avec Des Composés Similaires
[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene can be compared with other similar compounds such as:
1-Methyl-1,3-cyclopentadiene: Lacks the benzene ring, making it less versatile in certain applications.
Benzylcyclopentadiene: Similar structure but without the methyl group on the cyclopentadiene ring, affecting its reactivity and properties.
Methylbenzene (Toluene): Contains a methyl group on the benzene ring but lacks the cyclopentadiene moiety, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of a cyclopentadiene ring with a benzene ring, providing a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C13H14 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(3-methylcyclopenta-1,3-dien-1-yl)methylbenzene |
InChI |
InChI=1S/C13H14/c1-11-7-8-13(9-11)10-12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3 |
Clé InChI |
UYDFRXOJNZGRBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
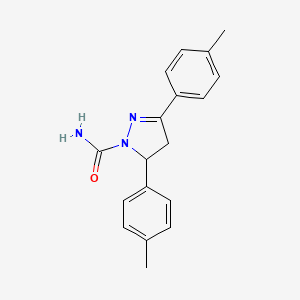
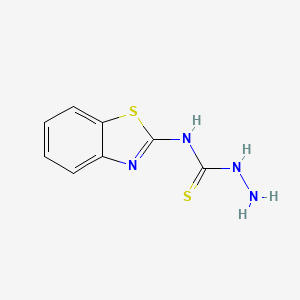
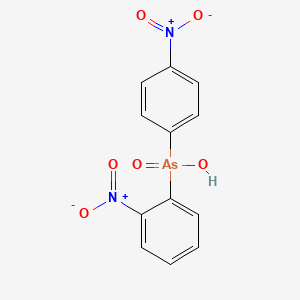

![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)

![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)
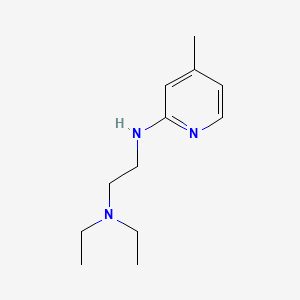

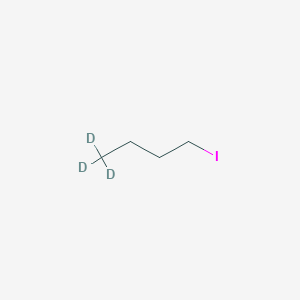
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)
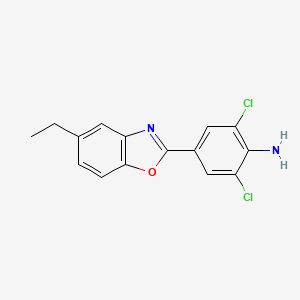
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)
